molecular formula C14H12BrClN2O B10946870 (2E)-1-(4-bromophenyl)-3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one

(2E)-1-(4-bromophenyl)-3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one

Cat. No.: B10946870
M. Wt: 339.61 g/mol
InChI Key: SGSTVCGOGOXBRJ-BQYQJAHWSA-N
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Description

(E)-1-(4-BROMOPHENYL)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-BROMOPHENYL)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and base concentration, to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to convert the chalcone into its corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

Properties

Molecular Formula

C14H12BrClN2O

Molecular Weight

339.61 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-chloro-1-ethylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C14H12BrClN2O/c1-2-18-9-12(16)13(17-18)7-8-14(19)10-3-5-11(15)6-4-10/h3-9H,2H2,1H3/b8-7+

InChI Key

SGSTVCGOGOXBRJ-BQYQJAHWSA-N

Isomeric SMILES

CCN1C=C(C(=N1)/C=C/C(=O)C2=CC=C(C=C2)Br)Cl

Canonical SMILES

CCN1C=C(C(=N1)C=CC(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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